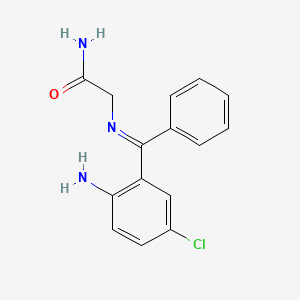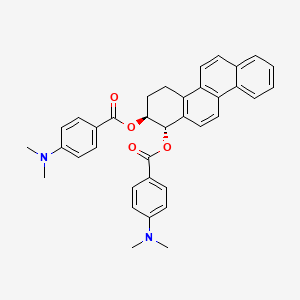
Benzoic acid, 4-(dimethylamino)-, 1,2,3,4-tetrahydro-1,2-chrysenediyl ester, (1S-trans)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-(dimethylamino)-, 1,2,3,4-tetrahydro-1,2-chrysenediyl ester, (1S-trans)- is a complex organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes, flavorings, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a benzoic acid moiety and a tetrahydro-chrysenediyl ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(dimethylamino)-, 1,2,3,4-tetrahydro-1,2-chrysenediyl ester, (1S-trans)- typically involves esterification reactions. One common method is the reaction of benzoic acid with 4-(dimethylamino)-1,2,3,4-tetrahydro-1,2-chrysenediol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to obtain the desired product with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-(dimethylamino)-, 1,2,3,4-tetrahydro-1,2-chrysenediyl ester, (1S-trans)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce alcohols.
Applications De Recherche Scientifique
Benzoic acid, 4-(dimethylamino)-, 1,2,3,4-tetrahydro-1,2-chrysenediyl ester, (1S-trans)- has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of benzoic acid, 4-(dimethylamino)-, 1,2,3,4-tetrahydro-1,2-chrysenediyl ester, (1S-trans)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid esters: Compounds like methyl benzoate and ethyl benzoate share structural similarities.
Dimethylamino derivatives: Compounds such as 4-(dimethylamino)benzoic acid and its esters.
Tetrahydro-chrysenediyl esters: Other esters derived from tetrahydro-chrysenediol.
Uniqueness
The uniqueness of benzoic acid, 4-(dimethylamino)-, 1,2,3,4-tetrahydro-1,2-chrysenediyl ester, (1S-trans)- lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
80399-24-2 |
|---|---|
Formule moléculaire |
C36H34N2O4 |
Poids moléculaire |
558.7 g/mol |
Nom IUPAC |
[(1S,2S)-1-[4-(dimethylamino)benzoyl]oxy-1,2,3,4-tetrahydrochrysen-2-yl] 4-(dimethylamino)benzoate |
InChI |
InChI=1S/C36H34N2O4/c1-37(2)26-14-9-24(10-15-26)35(39)41-33-22-21-31-30-18-13-23-7-5-6-8-28(23)29(30)19-20-32(31)34(33)42-36(40)25-11-16-27(17-12-25)38(3)4/h5-20,33-34H,21-22H2,1-4H3/t33-,34-/m0/s1 |
Clé InChI |
OEZZGBWDORHNSY-HEVIKAOCSA-N |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)C(=O)O[C@H]2CCC3=C([C@@H]2OC(=O)C4=CC=C(C=C4)N(C)C)C=CC5=C3C=CC6=CC=CC=C65 |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C(=O)OC2CCC3=C(C2OC(=O)C4=CC=C(C=C4)N(C)C)C=CC5=C3C=CC6=CC=CC=C65 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


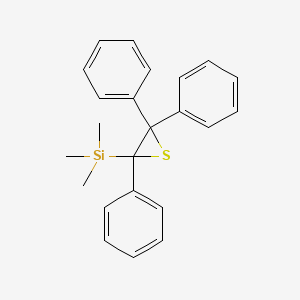
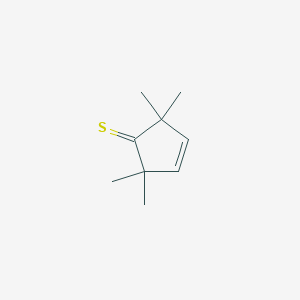
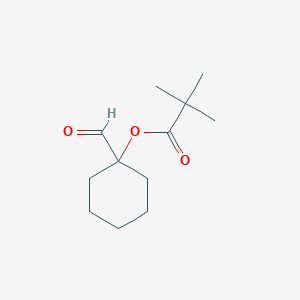
![5-([1,1'-Biphenyl]-4-yl)-2-(4-nitrophenyl)-1,3-oxazole](/img/structure/B14423689.png)
![1,1,2,2,6,6,7,7-Octamethyldispiro[2.1.2~5~.1~3~]octane-4,8-dione](/img/structure/B14423694.png)
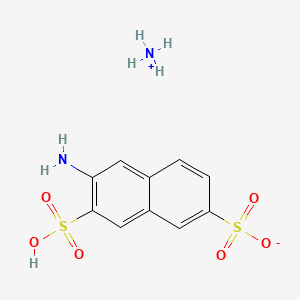

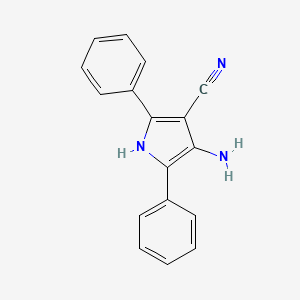
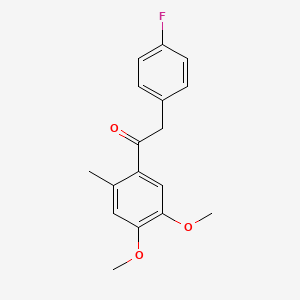
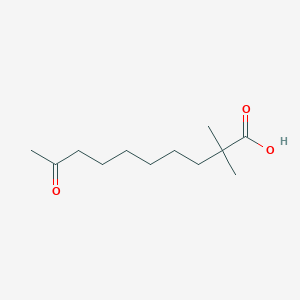

![2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-3,5-dien-1-one](/img/structure/B14423747.png)

